molecular formula C19H13Cl3N2O2 B3006307 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-53-2

5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3006307
CAS No.: 339024-53-2
M. Wt: 407.68
InChI Key: KVVMOZRGWPPYRT-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
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Biological Activity

5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound belonging to the class of pyridinecarboxamides. Its unique structure, characterized by multiple chlorine substituents and a pyridine core, suggests potential biological activities that warrant investigation. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H14Cl2N2O2
  • Molecular Weight : 373.23 g/mol
  • CAS Number : 339024-55-4
  • Boiling Point : 565.2 ± 50.0 °C (predicted)
  • Density : 1.42 ± 0.1 g/cm³ (predicted)
  • pKa : 13.62 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert effects by:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase-dependent mechanisms .

Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal activities. Preliminary findings suggest that it could inhibit the growth of certain pathogens, although specific data on its efficacy against various strains remain limited.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that related compounds induced apoptosis in SMMC7721 cells, with upregulated caspase 3 expression indicating a potential mechanism of action .
Enzyme Inhibition Research showed that similar pyridine derivatives exhibited selective inhibition of MAO-B and cholinesterases, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Testing Initial tests indicated potential antibacterial properties; however, comprehensive studies are needed to establish a clear profile .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2/c20-14-3-1-12(2-4-14)10-24-11-13(9-17(22)19(24)26)18(25)23-16-7-5-15(21)6-8-16/h1-9,11H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVMOZRGWPPYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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